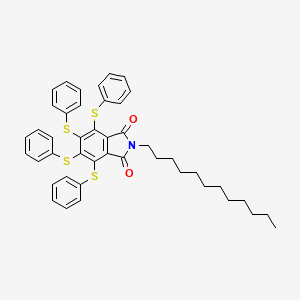
2-Dodecyl-4,5,6,7-tetrakis(phenylsulfanyl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Dodecyl-4,5,6,7-tetrakis(phenylsulfanyl)-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecyl-4,5,6,7-tetrakis(phenylsulfanyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Isoindole Core: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.
Introduction of Phenylsulfanyl Groups: This step involves the substitution of hydrogen atoms on the isoindole core with phenylsulfanyl groups using reagents like phenylthiol and a suitable catalyst.
Attachment of the Dodecyl Chain: The dodecyl chain can be introduced through alkylation reactions using dodecyl halides in the presence of a base.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylsulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the isoindole core or the phenylsulfanyl groups, potentially leading to the formation of thiols or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the phenylsulfanyl groups or the dodecyl chain can be replaced with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl groups may yield sulfoxides or sulfones, while reduction may produce thiols.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Materials Science: Its unique structure could be utilized in the design of novel materials with specific electronic or optical properties.
Biology and Medicine
Drug Development:
Biological Probes: The compound could be used as a probe in biochemical assays to study specific molecular interactions.
Industry
Polymer Additives: It may be used as an additive in polymer formulations to enhance properties like stability and durability.
Coatings: Potential use in the development of advanced coatings with specific protective or functional properties.
Mecanismo De Acción
The mechanism of action of 2-Dodecyl-4,5,6,7-tetrakis(phenylsulfanyl)-1H-isoindole-1,3(2H)-dione would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. In materials science, its effects could be related to its structural properties and interactions with other components in a material.
Comparación Con Compuestos Similares
Similar Compounds
2-Dodecyl-4,5,6,7-tetrakis(phenylsulfanyl)-1H-isoindole-1,3(2H)-dione: Similar in structure but with variations in the substituents.
Isoindole Derivatives: Compounds with the isoindole core but different functional groups attached.
Uniqueness
The uniqueness of this compound lies in its specific combination of the isoindole core, phenylsulfanyl groups, and the dodecyl chain. This unique structure may confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
93360-86-2 |
|---|---|
Fórmula molecular |
C44H45NO2S4 |
Peso molecular |
748.1 g/mol |
Nombre IUPAC |
2-dodecyl-4,5,6,7-tetrakis(phenylsulfanyl)isoindole-1,3-dione |
InChI |
InChI=1S/C44H45NO2S4/c1-2-3-4-5-6-7-8-9-10-23-32-45-43(46)37-38(44(45)47)40(49-34-26-17-12-18-27-34)42(51-36-30-21-14-22-31-36)41(50-35-28-19-13-20-29-35)39(37)48-33-24-15-11-16-25-33/h11-22,24-31H,2-10,23,32H2,1H3 |
Clave InChI |
IRJZCALFDBHWND-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCN1C(=O)C2=C(C1=O)C(=C(C(=C2SC3=CC=CC=C3)SC4=CC=CC=C4)SC5=CC=CC=C5)SC6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


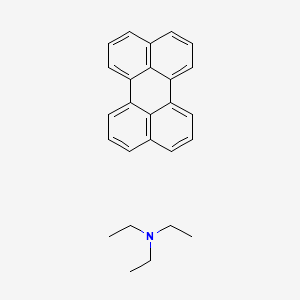
![17-[4-(Cyclopentyloxy)phenoxy]-3,6,9,12,15-pentaoxaheptadecan-1-OL](/img/structure/B14360603.png)
![3-Chloro-2-cyclohexyl-1-[2-(cyclohexylethynyl)cyclohexyl]octahydro-1H-phosphindole](/img/structure/B14360618.png)
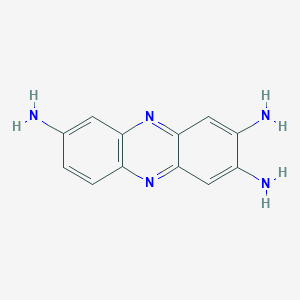
![Methyl 4-[2-(phenanthren-3-YL)ethenyl]benzoate](/img/structure/B14360642.png)

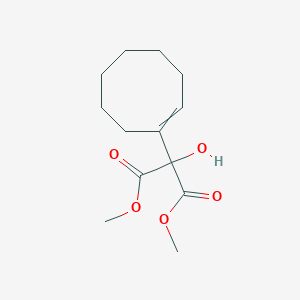
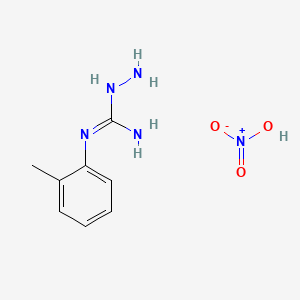
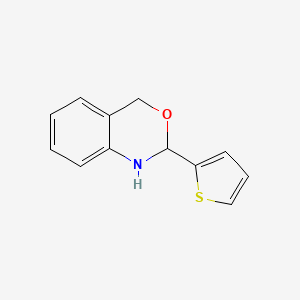
![3,3-Dimethyl-2-[2-(4-nitrophenyl)ethenyl]-3H-indol-5-amine](/img/structure/B14360674.png)
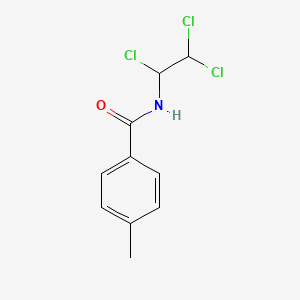
![2-[(Z)-(4-Methylphenyl)(phenylimino)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14360690.png)
![2,3-Dimethoxy-5-[(piperidin-3-yl)carbamoyl]phenyl hydrogen sulfate](/img/structure/B14360699.png)

